
Chlorate
Overview
Description
Chlorate (ClO₃⁻) is an oxyanion of chlorine, commonly encountered in industrial and environmental contexts. It serves as a potent oxidizing agent, utilized in explosives, herbicides, and water treatment processes . Microbial respiration involving this compound reduction is well-documented, with diverse bacteria capable of coupling this compound reduction to energy generation . This compound’s chemical reactivity and environmental persistence necessitate comparisons with structurally similar compounds, such as perthis compound (ClO₄⁻), nitrate (NO₃⁻), and chloride (Cl⁻), to understand its ecological and industrial implications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorates can be synthesized in the laboratory by adding chlorine gas to hot metal hydroxides, such as potassium hydroxide. This reaction involves the disproportionation of chlorine, where chlorine is both reduced and oxidized, forming chloride ions and chlorate ions: [ 3Cl₂ + 6KOH → 5KCl + KClO₃ + 3H₂O ]
Industrial Production Methods
Industrially, sodium this compound is produced through the electrolysis of an aqueous sodium chloride solution (brine). The process involves the mixing of chlorine and sodium hydroxide, followed by heating the reactants to 50–70°C. This method is efficient and widely used for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The chlorate ion undergoes various chemical reactions, including:
Oxidation: Chlorates are strong oxidizing agents and can oxidize other substances.
Reduction: Chlorates can be reduced to chloride ions or other lower oxidation state oxyanions.
Disproportionation: Chlorates can disproportionate under certain conditions.
Common Reagents and Conditions
Oxidation: Chlorates can oxidize organic compounds, metals, and other reducing agents.
Reduction: Common reducing agents include sulfur dioxide and hydrogen peroxide.
Disproportionation: This reaction can occur in the presence of acids or bases.
Major Products Formed
Oxidation: Products include chlorides, oxides, and other oxidized species.
Reduction: Products include chloride ions and water.
Disproportionation: Products include chloride ions and oxygen gas.
Scientific Research Applications
Herbicidal Uses
Sodium chlorate has been utilized as an herbicide for over a century. Its strong oxidizing properties make it effective in controlling unwanted vegetation. Historically, it was employed to manage weeds in agricultural settings, although its use has become more regulated due to safety concerns.
Pathogen Control in Livestock
Recent studies have highlighted this compound's efficacy in reducing enteropathogen counts in livestock. When administered orally to various animals such as cattle, swine, and poultry, this compound significantly decreased fecal shedding of pathogens from the Enterobacteriaceae family. Research indicates that doses between 30 mg/kg and 150 mg/kg body weight are effective without causing acute toxicity or adverse clinical signs in animals .
Animal Type | Dosage (mg/kg BW) | Effect |
---|---|---|
Cattle | 30-150 | Reduced fecal pathogens |
Swine | 50-150 | Effective against enteropathogens |
Poultry | 50-150 | Lowered pathogen shedding |
Case Study: Efficacy in Food Animal Production
A study conducted by USDA-ARS demonstrated that administering sodium this compound to livestock resulted in a marked reduction of common pathogens without significant adverse effects on animal health. The primary metabolic product of this compound is chloride ion, which is rapidly eliminated from the body, ensuring safety for food animals .
Disinfection Byproducts (DBPs)
This compound is a notable byproduct of chlorination processes used in drinking water treatment. While chlorine is widely used for disinfection, its reaction with organic materials can lead to the formation of harmful DBPs, including this compound and chlorite. Understanding the formation and impact of these compounds is crucial for public health.
Health Impact Assessment
Research has focused on assessing the health risks associated with DBPs formed during water treatment processes. This compound's presence in drinking water raises concerns due to potential links to adverse health effects, including respiratory issues and immune system impacts .
DBP | Health Risks |
---|---|
This compound | Potential respiratory problems |
Chlorite | Immune system effects |
Case Study: Regulatory Standards
A comprehensive investigation into DBPs has led to recommendations for regulatory standards concerning this compound levels in drinking water. The Australian Drinking Water Guidelines outline maximum contaminant levels (MCLs) for various disinfectants, including this compound .
Bioremediation
This compound is also significant in bioremediation efforts, particularly concerning perthis compound contamination. Microbial processes capable of reducing this compound can be harnessed to clean up contaminated water sources effectively.
Microbial Reduction Processes
The unique ability of certain bacteria to degrade this compound under anaerobic conditions presents innovative solutions for environmental remediation efforts. Research highlights how these microbial processes can be optimized for industrial applications .
Mechanism of Action
The chlorate ion exerts its effects primarily through its strong oxidizing properties. It can oxidize various substrates, leading to the formation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative damage or triggering specific biochemical pathways.
Comparison with Similar Compounds
Chemical and Structural Comparisons
Chlorate vs. Perthis compound
- Oxidation States and Stability : this compound (Cl⁺⁵) is less oxidized than perthis compound (Cl⁺⁷), rendering perthis compound more thermodynamically stable. This stability makes perthis compound a persistent environmental contaminant, whereas this compound is more reactive and prone to reduction .
- Analytical Differentiation : X-ray photoelectron spectroscopy (XPS) distinguishes this compound (531.2–531.9 eV binding energy) from perthis compound (532.8 eV) .
- Industrial Preference : Perthis compound is favored in industrial applications due to its inertness under ambient conditions, whereas this compound is more reactive and requires careful handling .
This compound vs. Nitrate
- Inhibitory Effects : Both this compound and nitrate inhibit sulfidogenesis in sulfate-reducing microorganisms (SRMs). However, they exhibit antagonistic cross-resistance, implying shared resistance mechanisms .
- Reduction Pathways : Nitrate reductase (Nap/Nar) and this compound reductase (Clr) are evolutionarily distinct, though this compound can be reduced by some nitrate reductases, leading to unintended byproducts .
This compound vs. Chloride
- Reduction End Product: this compound is fully reduced to chloride (Cl⁻) in microbial pathways, with chlorite (ClO₂⁻) as a transient intermediate . Chloride is non-toxic and ubiquitous in natural systems, unlike this compound, which disrupts redox equilibria .
Microbial Interactions and Enzyme Diversity
Reductive Pathways
- This compound Reductase (Clr): Distinct from perthis compound reductase (Pcr), Clr is a molybdenum-dependent enzyme that reduces this compound to chlorite. Phylogenetically, Clr forms a monophyletic group separate from Pcr, indicating divergent evolutionary origins .
- Chlorite Dismutase (Cld) : Converts toxic chlorite to chloride and O₂. Some archaea, like Archaeoglobus fulgidus, lack Cld and instead detoxify chlorite via abiotic reactions with reduced sulfur compounds .
Taxonomic Diversity
- Proteobacteria Dominance: this compound-reducing bacteria (ClRB) are primarily affiliated with Alpha-, Beta-, and Gammaproteobacteria, including novel genera within Pseudomonas and Azospirillum .
- Specialized vs. Generalist Reducers : Pseudomonas chloritidismutans AW-1T exclusively reduces this compound, whereas Dechloromonas spp. reduce both this compound and perthis compound .
Industrial and Environmental Implications
Byproduct Formation in Water Treatment
- UV-Based Processes : UV/H₂O₂ systems produce negligible this compound, unlike UV/PDS (persulfate), which generates significant this compound in pure water (Table 1) .
- Chlorine Dioxide Generators: Non-optimized systems yield higher this compound concentrations due to side reactions involving chlorite decomposition .
Table 1. Byproduct Formation in UV-Driven Oxidation Systems
System | Bromate Formation (Pure Water) | This compound Formation (Pure Water) |
---|---|---|
UV/H₂O₂ | Undetectable | Undetectable |
UV/PMS | Trace | Rare |
UV/PDS | High | High |
Remediation Strategies
- Catalytic Hydrogenation : Palladium catalysts (e.g., Cat-I, Cat-III) achieve >90% this compound reduction efficiency, though catalyst reuse impacts longevity .
- Biological Reduction : ClRB communities are ubiquitous in contaminated sites, offering scalable bioremediation solutions .
Toxicity and Regulatory Considerations
Biological Activity
Chlorate, a chemical compound with the formula , has garnered attention for its biological activity, particularly in microbial metabolism and potential therapeutic applications. This article delves into the mechanisms of this compound's biological effects, its role in microbial ecology, and its implications in medical contexts.
This compound acts primarily as an inhibitor of nitrate reduction processes in various microorganisms. Research has shown that this compound selectively inhibits membrane-bound nitrate reductase (Nar) activity, which is crucial for the reduction of nitrate to nitrite in anaerobic conditions. This inhibition occurs without affecting nitrite reduction, indicating a specific target within the nitrate reduction pathway .
Inhibition of Nitrate Reduction
- Selective Inhibition : this compound inhibits the initial step of nitrate reduction by blocking nitrate transporters (NarK) and reducing the activity of Nar enzymes. For instance, in pure cultures of C. testosteroni, this compound addition resulted in a 56% inhibition of nitrate removal over two days .
- Impact on Nitrous Oxide Production : this compound also affects nitrous oxide (N₂O) production. In studies involving K. pneumoniae, this compound completely inhibited N₂O production, demonstrating its role in disrupting nitrogen cycling processes .
Microbial Ecology
This compound-reducing bacteria (CRB) have been identified as key players in bioremediation efforts, particularly concerning perthis compound contamination. These bacteria can reduce this compound to harmless chloride ions through a series of enzymatic reactions involving perthis compound reductase and chlorite dismutase . The reduction pathway is significant as it offers a potential method for detoxifying environments contaminated with chlorinated compounds.
Case Studies
- Bioremediation Applications : Laboratory studies have demonstrated that CRB can effectively reduce this compound concentrations in contaminated environments. For example, isolated strains from milk showed significant this compound degradation over a 14-day incubation period, underscoring their potential for bioremediation applications .
- Field Studies : Field projects have highlighted the effectiveness of CRB in reducing both this compound and perthis compound levels in contaminated groundwater, providing evidence for their application in environmental cleanup strategies .
Antibacterial Properties
This compound exhibits notable antibacterial activity against specific pathogens like Pseudomonas aeruginosa. This bacterium can thrive in hypoxic environments, where conventional antibiotics may fail. This compound targets anaerobic cells within biofilms, which are often more tolerant to antibiotics such as tobramycin .
Research Findings
- Mechanism of Action : In the absence of oxygen, Pseudomonas aeruginosa shows sensitivity to this compound due to Nar-dependent reduction pathways. The conversion of this compound to chlorite is rapid and intracellular, enhancing its antibacterial efficacy against antibiotic-tolerant populations .
- Clinical Implications : The ability of this compound to selectively target anaerobic bacterial populations suggests its potential as an adjunct therapy for treating infections caused by antibiotic-resistant strains.
Summary Table of Biological Activities
Activity Type | Mechanism/Effect | Organisms/Context |
---|---|---|
Nitrate Reduction Inhibition | Blocks Nar activity; prevents nitrate transport | C. testosteroni, K. pneumoniae |
N₂O Production Disruption | Completely inhibits N₂O production | Various denitrifying bacteria |
Bioremediation | Reduces this compound to chloride; detoxification | This compound-reducing bacteria |
Antibacterial | Targets anaerobic cells; effective against resistant strains | Pseudomonas aeruginosa |
Properties
IUPAC Name |
chlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGARKTQYYJKE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073137 | |
Record name | Chlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorate, n.o.s., wet appears as a moist solid or slurry., Chlorate, inorganic, n.o.s. is a white crystalline. It is soluble in water. The material itself is noncombustible, but it can form a very flammable mixture with combustible materials, and this mixture may be explosive if the combustible material is very finely divided. The mixture can be ignited by friction. Contact with strong sulfuric acid can cause fires or explosions. When mixed with ammonium salts, spontaneous decomposition and ignition may result. Prolonged exposure of the material to heat or fire can result in an explosion. | |
Record name | CHLORATE, N.O.S., WET | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORATES, INORGANIC, N.O.S. | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/363 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
14866-68-3 | |
Record name | CHLORATE, N.O.S., WET | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORATES, INORGANIC, N.O.S. | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/363 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14866-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorates | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORATE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08Z8093742 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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